ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of two dichlorophenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(3,4-dichlorophenyl)hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the pyrazole ring and subsequent esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of dichlorophenyl groups enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor with a pyrazole core.
Cefoselis: An antibacterial agent with a pyrazole moiety.
Dorzolamide: An antidepressant with a pyrazole structure.
Difenamizole: An analgesic with a pyrazole ring.
Rimonabant: An antiobesity agent with a pyrazole scaffold.
Uniqueness
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to its highly substituted structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C20H16Cl4N2O2 |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(3,4-dichlorophenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H16Cl4N2O2/c1-2-28-20(27)7-8-26-19(13-4-6-15(22)17(24)10-13)11-18(25-26)12-3-5-14(21)16(23)9-12/h3-6,9-11H,2,7-8H2,1H3 |
InChI Key |
CMSFOHUPJUQVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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